molecular formula C11H17BrCl2N2 B12626887 1-(3-Bromobenzyl)piperazine dihydrochloride

1-(3-Bromobenzyl)piperazine dihydrochloride

Cat. No.: B12626887
M. Wt: 328.07 g/mol
InChI Key: STSGMTILZMOPFK-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H17BrCl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzyl)piperazine dihydrochloride typically involves the reaction of 3-bromobenzyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium carbonate or potassium carbonate. The reaction mixture is stirred at room temperature or under reflux conditions until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzyl)piperazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed

Scientific Research Applications

1-(3-Bromobenzyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)piperazine dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromobenzyl)piperazine dihydrochloride
  • 1-(2-Bromobenzyl)piperazine dihydrochloride
  • 1-(3-Chlorobenzyl)piperazine dihydrochloride
  • 1-(3-Fluorobenzyl)piperazine dihydrochloride

Uniqueness

1-(3-Bromobenzyl)piperazine dihydrochloride is unique due to the specific position of the bromine atom on the benzyl group, which can influence its reactivity and interactions with biological targets. This positional specificity can result in different biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C11H17BrCl2N2

Molecular Weight

328.07 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C11H15BrN2.2ClH/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;/h1-3,8,13H,4-7,9H2;2*1H

InChI Key

STSGMTILZMOPFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)Br.Cl.Cl

Origin of Product

United States

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